molecular formula C26H25NO4 B12205361 (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12205361
M. Wt: 415.5 g/mol
InChI Key: RPGXWUYYCREGBW-IWIPYMOSSA-N
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Description

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a benzylidene group, and a benzyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran derivative with an aldehyde, such as 2-ethoxybenzaldehyde, under basic conditions to form the benzylidene group.

    Attachment of the Benzyl(methyl)amino Group: This can be done through a nucleophilic substitution reaction, where a benzyl(methyl)amine reacts with an appropriate leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzylidene group can yield a benzyl derivative.

Scientific Research Applications

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl(methyl)amino group can participate in hydrogen bonding or electrostatic interactions, while the benzofuran core can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylethanolamine: This compound has a similar benzyl(methyl)amino group but lacks the benzofuran core and benzylidene group.

    Ethyl (2Z)-{5-[benzyl(methyl)amino]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate: This compound has a similar benzyl(methyl)amino group but a different core structure.

Uniqueness

The uniqueness of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its combination of functional groups and core structure, which can impart distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H25NO4/c1-3-30-23-12-8-7-11-19(23)15-24-25(29)20-13-14-22(28)21(26(20)31-24)17-27(2)16-18-9-5-4-6-10-18/h4-15,28H,3,16-17H2,1-2H3/b24-15-

InChI Key

RPGXWUYYCREGBW-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4

Origin of Product

United States

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